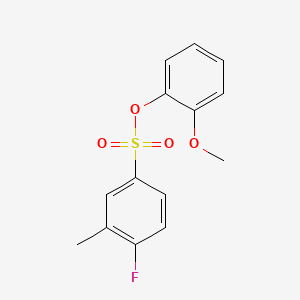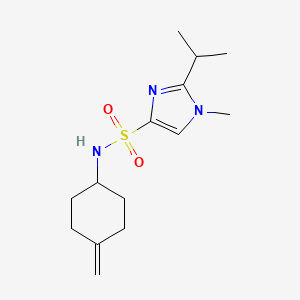![molecular formula C16H14F2N2O3S B2521261 Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate CAS No. 339030-67-0](/img/structure/B2521261.png)
Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H14F2N2O3S. This indicates that it contains 16 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom.Applications De Recherche Scientifique
Synthesis Applications
Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate is a chemical compound used in various synthesis applications. It serves as a precursor or intermediate in multi-component synthesis processes. For instance:
- In the synthesis of highly functionalized thiazines and their derivatives, this compound is involved in multi-component tandem reactions, demonstrating high stereoselectivity and good yield (Indumathi, Kumar, & Perumal, 2007).
- It plays a role in the synthesis of tetrahydro-pyridines and pyridines with potential antimycobacterial properties, showcasing its importance in medicinal chemistry (Raju, Stephen, Subbu, Debjani, Perumal, & Dharmarajan, 2010).
Structural and Physical Chemistry
The compound contributes to the understanding of molecular structures and interactions in solid states:
- Studies involving this compound help in analyzing molecular structures, showcasing weak intermolecular interactions and π–π stacking in the crystalline state, enhancing the understanding of molecular geometry and stability (Zareef, Iqbal, Arfan, & Parvez, 2008).
Novel Synthesis Methods
The compound is pivotal in novel synthesis methods, aiding in the development of new chemical entities and methodologies:
- It's involved in the synthesis of heterocycles, indicating its versatility and importance in creating diverse chemical structures with potential applications in various fields, including medicinal chemistry (Wang et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, ethyl acetate, indicates that it is highly flammable and can cause serious eye irritation and drowsiness or dizziness . It is advised to handle it with care, using protective gloves, eye protection, and face protection . It should be kept away from heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
ethyl 2-[5-[(2,4-difluorophenyl)carbamoyl]pyridin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c1-2-23-15(21)9-24-14-6-3-10(8-19-14)16(22)20-13-5-4-11(17)7-12(13)18/h3-8H,2,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOXGWSVJNOXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2521182.png)
![2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B2521183.png)
![N-(3-fluorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2521185.png)
![methyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2521187.png)




![(2-Fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2521196.png)
![N-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2521198.png)


